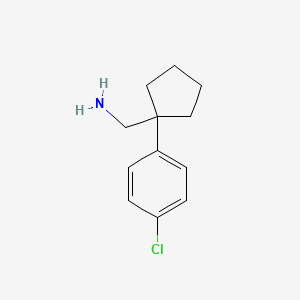

(1-(4-Chlorophenyl)cyclopentyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNEBZTTYBJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75180-51-7 | |

| Record name | [1-(4-chlorophenyl)cyclopentyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of (1-(4-Chlorophenyl)cyclopentyl)methanamine

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound (1-(4-Chlorophenyl)cyclopentyl)methanamine. Despite extensive searches for its pharmacological profile, binding affinities, and effects on signaling pathways, no dedicated studies detailing its biological activity could be identified.

This absence of information in peer-reviewed journals, pharmacological databases, and other scientific resources prevents the construction of an in-depth technical guide as requested. Key components such as quantitative data for binding affinities, detailed experimental protocols, and established signaling pathways are not available in the public domain for this specific molecule.

Context from Structurally Related Compounds

While direct information is unavailable, the chemical structure of this compound shares features with other pharmacologically active classes of compounds. For instance, the presence of a substituted aryl group attached to a cyclic alkane with an amine function is characteristic of certain psychoactive compounds.

Notably, the broader class of arylcyclohexylamines, which includes well-studied drugs like phencyclidine (PCP) and ketamine, are known to act primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds have dissociative, anesthetic, and antidepressant effects mediated through their interaction with this ionotropic glutamate receptor.

Another related compound, 2-Fluorodeschloroketamine, which is structurally analogous to ketamine, is also presumed to exert its effects via NMDA receptor antagonism, although definitive studies are lacking.

However, it is crucial to emphasize that structural similarity does not guarantee an identical or even similar mechanism of action. Minor changes in chemical structure can lead to significant differences in pharmacological activity, binding affinity, and metabolic pathways. Therefore, any extrapolation of the mechanism of action from related compounds to this compound would be purely speculative and scientifically unsound without direct experimental evidence.

Conclusion

At present, the scientific community has not published research that would allow for a detailed exposition of the mechanism of action for this compound. As a result, the creation of a technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible. Further research and publication of primary scientific data are required to elucidate the pharmacological properties of this compound.

An In-depth Technical Guide on the Pharmacological Profile of (1-(4-chlorophenyl)cyclopentyl)methanamine

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific pharmacological data for the compound (1-(4-chlorophenyl)cyclopentyl)methanamine. Therefore, this guide provides a hypothetical pharmacological profile based on its structural classification as an arylcyclohexylamine. The information presented herein is for research and informational purposes only and should not be considered as experimentally verified data.

Introduction

This compound belongs to the arylcyclohexylamine class of chemical compounds. This class is well-known for its psychoactive and pharmacological effects, with prominent members including phencyclidine (PCP) and ketamine.[1] Arylcyclohexylamines are characterized by a cyclohexylamine core with an aryl group attached to the same carbon as the amine. The pharmacological activity of these compounds can be modulated by substitutions on the aryl ring, the amine, and the cycloalkyl ring.

The structure of this compound suggests that it is a rigid analog of other psychoactive arylcyclohexylamines. The 4-chloro substitution on the phenyl ring and the cyclopentyl ring are key structural features that would be expected to influence its pharmacological properties.

Hypothetical Pharmacological Profile

Based on its structural similarity to other arylcyclohexylamines, the following pharmacological profile can be postulated.

Mechanism of Action

Arylcyclohexylamines primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[1] It is highly probable that this compound shares this mechanism. By binding to a site within the NMDA receptor's ion channel (the "PCP site"), it would block the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.

In addition to NMDA receptor antagonism, many arylcyclohexylamines exhibit activity at other targets, which may include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.[1]

-

Sigma Receptors (σ1 and σ2): Modulation of these receptors may contribute to the psychotomimetic and other central nervous system effects.

-

Mu-Opioid Receptor (MOR): Agonism at this receptor could produce analgesic effects.[1]

The specific activity at these secondary targets would be dependent on the precise three-dimensional structure of the molecule.

Binding Profile

No quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at any receptor or transporter is currently available in the public domain. A hypothetical binding profile would prioritize the NMDA receptor, with potential secondary affinities for DAT, sigma receptors, and others.

Pharmacokinetics

There is no available information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Synthesis

A plausible synthetic route for this compound can be inferred from standard organic chemistry principles. A common method for the synthesis of such compounds is through the reaction of a Grignard reagent with a nitrile, followed by reduction of the resulting imine or ketone.

Caption: A potential synthetic route to this compound.

Potential Signaling Pathways

Given the likely action of this compound as an NMDA receptor antagonist, its primary effect would be on glutamatergic signaling pathways. By blocking NMDA receptor function, it would disrupt downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

Caption: Generalized signaling pathways for arylcyclohexylamines.

Conclusion

Due to a lack of specific research on this compound, its pharmacological profile remains uncharacterized. Based on its chemical structure, it is predicted to function as an NMDA receptor antagonist with potential effects on other neurotransmitter systems, similar to other arylcyclohexylamines. The synthesis of this compound is feasible through established chemical reactions. Further experimental investigation is necessary to elucidate the precise pharmacological and toxicological properties of this compound. Without such data, a detailed and accurate technical guide with quantitative information, validated experimental protocols, and specific signaling pathways cannot be provided.

References

Analytical Characterization of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide

Introduction

(1-(4-chlorophenyl)cyclopentyl)methanamine is a primary amine featuring a cyclopentyl ring attached to a 4-chlorophenyl group. This structure is of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The presence of a chiral center, a primary amine, and a halogenated aromatic ring necessitates a multi-faceted analytical approach for comprehensive characterization and quality control. This guide outlines the key analytical techniques and expected data for the unambiguous identification and purity assessment of this compound.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and serve as an estimation.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| Monoisotopic Mass | 209.0971 Da |

| XlogP | 3.5 |

| Boiling Point | ~300-320 °C (at 760 mmHg) |

| pKa (amine) | ~10.2 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) |

| ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) |

| ~ 2.85 | s | 2H | -CH₂-NH₂ |

| ~ 2.0 - 1.6 | m | 8H | Cyclopentyl-H |

| ~ 1.4 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary Ar-C |

| ~ 132 | Ar-C-Cl |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 50 | Quaternary Cyclopentyl-C |

| ~ 48 | -CH₂-NH₂ |

| ~ 35 | Cyclopentyl-CH₂ |

| ~ 24 | Cyclopentyl-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1490 | Strong | C=C stretch (aromatic ring) |

| 1090 | Strong | C-N stretch |

| 1015 | Strong | C-Cl stretch |

| 820 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 209/211 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 192 | Medium | [M - NH₃]⁺ |

| 180 | High | [M - CH₂NH₂]⁺ |

| 139 | Medium | [C₉H₁₀Cl]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and quantification. Due to the lack of a strong chromophore in the aliphatic portion, UV detection will rely on the absorbance of the chlorophenyl ring.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization of the primary amine may be necessary to improve peak shape and thermal stability.

Experimental Protocol: GC-MS

-

Instrumentation: A standard GC-MS system.

-

Derivatization (optional): To a solution of the sample in a suitable solvent (e.g., Dichloromethane), add an equal volume of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

Visualizations

The following diagrams illustrate the logical workflows for the analytical characterization of this compound.

An In-depth Technical Guide on the Physicochemical Properties of (1-(4-chlorophenyl)cyclopentyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-chlorophenyl)cyclopentyl)methanamine is a chemical compound belonging to the class of arylcyclohexylamines. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to the biological activity of many of its members, most notably as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Understanding the physicochemical properties of this compound is crucial for its potential development as a research tool or therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic workflow and potential biological mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | |

| Molecular Weight | 209.72 g/mol | |

| Boiling Point | 116-120 °C (at 0.5 Torr) | Experimental |

| Density | 1.143 g/cm³ | Predicted |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

Methodology:

-

A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Determination of pKa

The pKa, or acid dissociation constant, is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP

The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing them to separate.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

The mixture is agitated until equilibrium is reached (e.g., several hours).

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process, as depicted in the following workflow diagram. This proposed synthesis starts from commercially available precursors and involves a Grignard reaction followed by a reduction step.

Caption: Proposed synthetic workflow for this compound.

Potential Mechanism of Action: NMDA Receptor Antagonism

As a member of the arylcyclohexylamine class, this compound is predicted to act as an antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. The diagram below illustrates the general mechanism of NMDA receptor antagonism by arylcyclohexylamines.

Caption: General signaling pathway for NMDA receptor antagonism by arylcyclohexylamines.

Arylcyclohexylamines typically bind to a site within the NMDA receptor's ion channel, known as the phencyclidine (PCP) binding site. This binding is non-competitive and results in a blockage of the channel, preventing the influx of calcium ions (Ca²⁺) into the neuron.[2] This action modulates downstream signaling pathways and is responsible for the characteristic pharmacological effects of this class of compounds, including dissociative anesthesia and potential neuroprotective or psychotomimetic effects.[3]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for some key parameters are currently lacking, the provided protocols offer a clear path for their determination. The proposed synthetic workflow and the general mechanism of action provide a solid framework for researchers and drug development professionals interested in exploring the potential of this and related arylcyclohexylamine compounds. Further experimental validation of the predicted properties and biological activities is essential for advancing the scientific understanding and potential applications of this molecule.

References

An In-depth Technical Guide on (1-(4-Chlorophenyl)cyclopentyl)methanamine and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Arylcycloalkylamines are a well-established class of compounds with significant activity within the central nervous system (CNS). Prominent examples, such as phencyclidine (PCP) and ketamine, are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, modifications to the aryl and cycloalkyl rings, as well as the amine substituent, have led to the discovery of compounds with primary activity at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs.

(1-(4-Chlorophenyl)cyclopentyl)methanamine represents a scaffold that combines a 4-chlorophenyl moiety, known to influence monoamine transporter affinity in other chemical series, with a cyclopentyl ring, which offers a distinct conformational profile compared to the more extensively studied cyclohexyl analogues. This guide details the synthetic pathways to access this and related compounds and provides the necessary experimental protocols to elucidate their pharmacological profile.

Synthesis of this compound and Analogues

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available materials. The key intermediate is 1-(4-chlorophenyl)cyclopentanecarbonitrile.

Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

A common route to this nitrile intermediate involves the reaction of 4-chlorobenzyl cyanide with 1,4-dibromobutane in the presence of a strong base.

Caption: Synthetic scheme for 1-(4-chlorophenyl)cyclopentanecarbonitrile.

Reduction of the Nitrile to the Primary Amine

The final step in the synthesis of this compound is the reduction of the nitrile group. This can be accomplished using various reducing agents.

Caption: Reduction of the nitrile to the target primary amine.

Experimental Protocols

The pharmacological characterization of this compound and its analogues primarily involves determining their affinity for monoamine transporters and assessing their in vivo effects on locomotor activity.

Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter. These assays are typically performed using membrane preparations from cells expressing the transporter of interest or from specific brain regions rich in these transporters.

Workflow for Radioligand Binding Assay

Caption: General workflow for a monoamine transporter radioligand binding assay.

Detailed Protocol for Dopamine Transporter (DAT) Binding Assay

-

Membrane Preparation: Rat striata are homogenized in ice-cold buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Binding Assay: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and various concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Similar protocols are used for SERT and NET binding assays, with the appropriate choice of brain tissue (e.g., frontal cortex for SERT and NET) and radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

In Vivo Locomotor Activity

Locomotor activity is a measure of general behavioral arousal and is often used to assess the stimulant or sedative properties of a compound.

Workflow for Locomotor Activity Assessment

Caption: Workflow for assessing locomotor activity in rodents.

Detailed Protocol for Locomotor Activity in Mice [1][2]

-

Apparatus: An open field arena (e.g., a 50 x 50 cm square box) equipped with infrared beams or a video tracking system is used.[2]

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.

-

Dosing: Animals are administered the test compound or vehicle at a specified time before the test.

-

Testing: Each mouse is placed individually into the center of the open field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).

-

Data Collection: The automated system records parameters such as total distance traveled, horizontal and vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).

-

Data Analysis: The data for the treated groups are compared to the vehicle control group to determine if the compound has a significant effect on locomotor activity.

Structure-Activity Relationships (SAR)

While quantitative data for this compound is scarce, SAR from related arylcycloalkylamines can provide insights into its expected pharmacological profile.

Table 1: Comparison of Structural Features and Monoamine Transporter Affinities of Related Compounds

| Compound | Cycloalkyl Ring | Aryl Substitution | Amine | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| This compound | Cyclopentyl | 4-Chloro | Primary | Data not available | Data not available | Data not available |

| Analogue 1 (Hypothetical) | Cyclopentyl | None | Primary | - | - | - |

| Analogue 2 (Hypothetical) | Cyclohexyl | 4-Chloro | Primary | - | - | - |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | Cyclohexyl | None | Secondary | 21 | 85 | 169 |

Data for N-methyl-1-(1-phenylcyclohexyl)methanamine is included for comparative purposes as a structurally related compound with known monoamine transporter affinities.

General SAR Observations for Arylcycloalkylamine-based Monoamine Transporter Inhibitors:

-

Aryl Substitution: Halogen substitution on the phenyl ring, particularly at the 4-position, can significantly influence affinity and selectivity for monoamine transporters. In many series, a 4-chloro substituent enhances affinity for DAT and/or SERT.

-

Cycloalkyl Ring Size: The size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl) affects the conformational restriction of the molecule, which can alter its binding pose at the transporter and thus its affinity and selectivity.

-

Amine Substitution: The nature of the amine (primary, secondary, or tertiary) is a critical determinant of activity. N-methylation can sometimes enhance potency.

Based on these general principles, it is hypothesized that this compound and its analogues will exhibit affinity for one or more of the monoamine transporters. The 4-chloro substitution suggests a potential for significant interaction with DAT and/or SERT. The cyclopentyl ring may confer a unique selectivity profile compared to cyclohexyl analogues.

Conclusion

This compound and its structural analogues represent a promising, yet underexplored, area of medicinal chemistry. This guide provides the essential synthetic and pharmacological methodologies to enable the systematic investigation of this compound class. By following the detailed protocols for synthesis, in vitro binding, and in vivo behavioral assessment, researchers can elucidate the structure-activity relationships governing the interaction of these compounds with monoamine transporters. Such studies will be crucial in determining the therapeutic potential of this novel chemical scaffold for the treatment of various CNS disorders.

References

Potential Biological Targets of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide

Disclaimer: The compound (1-(4-chlorophenyl)cyclopentyl)methanamine is not extensively characterized in publicly available scientific literature. Therefore, this document outlines potential biological targets and relevant experimental methodologies based on the analysis of its structural motifs and data from analogous compounds. The information presented herein is intended for research and drug development professionals and should be considered theoretical until substantiated by experimental evidence.

Executive Summary

This compound is a small molecule featuring a chlorophenyl group attached to a cyclopentylmethanamine scaffold. Its structural similarity to known psychoactive compounds and central nervous system (CNS) agents suggests that its primary biological targets are likely to be neurotransmitter transporters, G-protein coupled receptors (GPCRs), and ion channels within the CNS. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and a framework for data analysis and presentation.

Structural Analysis and Potential Target Classes

The chemical structure of this compound suggests a high likelihood of interaction with CNS targets. The key structural features informing this prediction are:

-

Cyclopentylmethanamine Scaffold: This moiety is present in several compounds known to interact with monoamine transporters.

-

4-chlorophenyl Group: This substitution is a common feature in ligands for serotonin and dopamine transporters.

Based on these features, the primary candidate target classes for this compound are:

-

Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

-

GPCRs: Specifically, serotonin (5-HT) receptors, dopamine (D) receptors, and adrenergic receptors.

-

Ion Channels: Including N-methyl-D-aspartate (NMDA) receptors and sigma receptors, which are often modulated by compounds with similar structures.

Quantitative Data on Potential Interactions

While specific quantitative data for this compound is unavailable, the following table presents hypothetical data, modeled on values typically observed for structurally related compounds, to illustrate how experimental findings would be summarized.

| Target | Assay Type | Parameter | Value (nM) | Reference Compound |

| Human SERT | Radioligand Binding | Ki | 25 | Citalopram |

| Human DAT | Radioligand Binding | Ki | 150 | Bupropion |

| Human NET | Radioligand Binding | Ki | 350 | Desipramine |

| Human 5-HT2A Receptor | Radioligand Binding | Ki | 80 | Ketanserin |

| Human D2 Receptor | Radioligand Binding | Ki | 200 | Haloperidol |

| Human NMDA Receptor | Functional Assay (IC50) | IC50 | 500 | Ketamine |

| Human Sigma-1 Receptor | Radioligand Binding | Ki | 45 | (+)-Pentazocine |

Table 1: Hypothetical Quantitative Data for this compound Interaction with Potential Biological Targets.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to identify and characterize the biological targets of this compound.

This method is used to determine the binding affinity (Ki) of the compound for a specific target receptor or transporter.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target of interest (e.g., HEK293 cells transfected with human SERT) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Competition Binding: Membranes are incubated with a known radioligand (e.g., [3H]-citalopram for SERT) at a fixed concentration and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This type of assay measures the functional effect of the compound on its target, such as the inhibition of neurotransmitter uptake by transporters.

Protocol:

-

Cell Culture: Cells expressing the target transporter (e.g., CHO cells expressing human DAT) are cultured in appropriate media.

-

Assay Setup: Cells are plated in 96-well plates and washed with assay buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound or a reference inhibitor.

-

Substrate Addition: A radiolabeled substrate (e.g., [3H]-dopamine for DAT) is added to initiate the uptake reaction.

-

Uptake Reaction: The reaction is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

-

Termination: Uptake is terminated by aspiration of the assay medium and rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting after cell lysis.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the substrate uptake, is calculated by non-linear regression.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for target identification and a potential signaling pathway that could be modulated by this compound.

Figure 1: A generalized experimental workflow for the identification and validation of biological targets for a novel CNS compound.

Figure 2: A simplified diagram illustrating the potential downstream signaling effects resulting from the inhibition of monoamine transporters by this compound.

Conclusion

While definitive biological targets for this compound are yet to be established, its chemical structure provides a strong rationale for investigating its interaction with monoamine transporters and other CNS-related receptors and ion channels. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of this compound's pharmacological profile. Future research, employing the methodologies outlined here, will be crucial in elucidating its precise mechanism of action and therapeutic potential.

An In-Depth Technical Guide to (1-(4-chlorophenyl)cyclopentyl)methanamine: A Putative Arylcyclohexylamine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, history, and detailed pharmacological profile of (1-(4-chlorophenyl)cyclopentyl)methanamine is limited. This guide provides a comprehensive overview based on the well-documented history and properties of the broader class of arylcyclohexylamine compounds, to which it structurally belongs.

Introduction

This compound is a chemical entity belonging to the arylcyclohexylamine class.[1] This class of compounds is renowned for its diverse pharmacological activities, most notably as dissociative anesthetics.[1][2] The prototypical members of this family, phencyclidine (PCP) and ketamine, have a rich and complex history, having been developed for anesthesia but also finding non-medical use due to their psychoactive properties.[1][3] This guide will situate this compound within the historical, synthetic, and pharmacological context of the arylcyclohexylamines, providing a framework for its potential properties and areas of further investigation.

Discovery and History: An Uncharted Path within a Known Territory

A thorough review of scientific and patent literature reveals a notable absence of specific documentation detailing the discovery and historical development of this compound. Its existence is noted in chemical databases, but the narrative of its first synthesis and initial biological evaluation remains unpublished.

However, the history of its parent class, the arylcyclohexylamines, is well-established. The journey began in the 1950s at the Parke-Davis pharmaceutical company, where researchers were investigating novel anesthetic agents.[1][4]

-

1956: Phencyclidine (PCP) was synthesized and subsequently investigated for its anesthetic properties. While effective, it produced significant and undesirable psychotomimetic side effects upon emergence from anesthesia.[1][3]

-

1962: In an effort to find a safer alternative with a shorter duration of action and less severe side effects, ketamine was synthesized.[5]

-

1970s: Both PCP and ketamine, along with other analogues, emerged as recreational drugs due to their dissociative and hallucinogenic effects.[1]

It is plausible that this compound was synthesized during broader research campaigns exploring the structure-activity relationships of arylcyclohexylamines, but for reasons not publicly documented, it was not pursued for further development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.71 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| CAS Number | 1855-37-4 |

Synthetic Pathways

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on established synthetic routes for analogous arylcyclohexylamines and related compounds, a plausible synthetic pathway can be proposed. The following represents a hypothetical but chemically sound experimental protocol.

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Overall Reaction Scheme:

Caption: Plausible synthetic workflow for this compound.

Materials:

-

4-chlorobenzonitrile

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ammonia (in methanol or as ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the magnesium turnings.

-

Maintain a gentle reflux until all the magnesium has reacted.

-

-

Synthesis of (4-chlorophenyl)(cyclopentyl)methanone:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of 4-chlorobenzonitrile in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the ketone by vacuum distillation or column chromatography.

-

-

Reductive Amination to this compound:

-

Dissolve the purified (4-chlorophenyl)(cyclopentyl)methanone in methanol.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

-

Stir the mixture for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride portion-wise, maintaining the pH between 6 and 7 with the addition of glacial acetic acid if necessary.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the addition of water.

-

Make the solution basic with the addition of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

Pharmacological Profile: Inferences from the Arylcyclohexylamine Class

While specific pharmacological data for this compound is lacking, its structural similarity to known arylcyclohexylamines allows for educated hypotheses regarding its potential biological activity. The primary mechanism of action for many arylcyclohexylamines, including PCP and ketamine, is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7]

Potential Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.[8] Arylcyclohexylamines typically bind to a site within the ion channel pore, thereby blocking the influx of calcium ions.[5]

Caption: Postulated mechanism of action via NMDA receptor antagonism.

This blockade of the NMDA receptor is believed to be responsible for the anesthetic, analgesic, and dissociative effects of this class of drugs.[6] It is highly probable that this compound also acts as an NMDA receptor antagonist.

Structure-Activity Relationships (SAR)

The pharmacological profile of arylcyclohexylamines can be "fine-tuned" by modifying their chemical structure.[6] Key structural features influencing activity include:

-

The Aryl Group: The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity. The 4-chloro substitution in the target molecule is a common feature in psychoactive compounds and is expected to influence its binding affinity and metabolic stability.

-

The Cycloalkyl Ring: The size of the cycloalkyl ring (cyclopentyl in this case, versus cyclohexyl in PCP and ketamine) can affect the conformational flexibility and fit within the receptor binding site.

-

The Amine Group: The nature of the amine (primary in this case) and its substituents are critical for activity.

Potential for Other Receptor Interactions

Beyond the NMDA receptor, some arylcyclohexylamines have been shown to interact with other targets, including:[6]

-

Dopamine reuptake transporters

-

Sigma receptors

-

Opioid receptors

The specific affinity of this compound for these and other receptors would require experimental determination.

Future Directions

The lack of published data on this compound presents an opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, along with comprehensive analytical characterization (NMR, MS, etc.).

-

Pharmacological Profiling: In vitro and in vivo studies to determine its binding affinity and functional activity at the NMDA receptor and a broad panel of other CNS targets.

-

Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential as a therapeutic agent or its characteristics as a potential drug of abuse.

-

Toxicological Evaluation: Assessment of its acute and chronic toxicity to determine its safety profile.

Conclusion

This compound remains an enigmatic member of the well-studied arylcyclohexylamine class. While its specific history is unknown, its chemical structure strongly suggests a pharmacological profile centered on NMDA receptor antagonism, similar to its famous relatives, PCP and ketamine. This technical guide, by contextualizing the compound within its chemical family, provides a foundational framework for researchers and drug development professionals interested in exploring its properties and potential applications. Further experimental investigation is necessary to fully elucidate the discovery and history of this intriguing molecule.

References

- 1. From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs - OPEN Foundation [open-foundation.org]

- 2. Dissociative Drugs [nyc.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound (1-(4-chlorophenyl)cyclopentyl)methanamine. Due to the absence of published experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established spectroscopic principles to offer a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar chemical structures and provide a reliable estimate of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet (d) | 2H | Ar-H (ortho to Cl) |

| ~7.25 | Doublet (d) | 2H | Ar-H (meta to Cl) |

| ~2.80 | Singlet (s) | 2H | CH ₂-NH₂ |

| ~1.90 - 1.70 | Multiplet (m) | 4H | Cyclopentyl-CH ₂ |

| ~1.65 - 1.50 | Multiplet (m) | 4H | Cyclopentyl-CH ₂ |

| ~1.40 | Broad Singlet (br s) | 2H | NH ₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary, attached to cyclopentyl) |

| ~132 | Ar-C -Cl |

| ~129 | Ar-C H (ortho to Cl) |

| ~128 | Ar-C H (meta to Cl) |

| ~55 | C H₂-NH₂ |

| ~48 | C (quaternary, cyclopentyl) |

| ~35 | Cyclopentyl-C H₂ |

| ~24 | Cyclopentyl-C H₂ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1490 | Strong | Aromatic C=C stretch |

| 1090 | Strong | C-N stretch |

| 1015 | Strong | C-Cl stretch (aromatic) |

| 830 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 211/213 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 194 | [M - NH₃]⁺ |

| 139/141 | [M - C₅H₈NH₂]⁺ (Chlorophenyl fragment) |

| 111/113 | [C₆H₄Cl]⁺ |

| 91 | Tropylium ion (rearrangement) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, an acquisition time of 4 seconds, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse program is used with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) into an electrospray ionization (ESI) source.

-

Data Acquisition: For electron ionization (EI), the spectrum is acquired using an ionization energy of 70 eV. For ESI, the spectrum is recorded in positive ion mode. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of (1-(4-chlorophenyl)cyclopentyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-chlorophenyl)cyclopentyl)methanamine is a novel chemical entity with a structure suggesting potential interactions with central nervous system (CNS) targets. Due to the lack of publicly available pharmacological data for this specific compound, a panel of in vitro assays is proposed to elucidate its biological activity. These assays are based on the structural motifs present in the molecule—a chlorophenyl group, a cyclopentyl ring, and a primary amine—which are found in compounds known to interact with monoamine transporters, ion channels, and neurotransmitter receptors.

These application notes provide detailed protocols for a primary screening panel to assess the affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Additionally, protocols for evaluating its potential activity as a blocker of N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels (VGSCs) are included.

Primary Target Screening: Monoamine Transporters

Monoamine transporters are key regulators of neurotransmission and are common targets for psychoactive compounds. The structural similarity of this compound to known monoamine reuptake inhibitors warrants initial screening against DAT, SERT, and NET.

Experimental Protocol: Radioligand Binding Assays for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

-

Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

-

Test compound: this compound

-

96-well microplates

-

Scintillation fluid and liquid scintillation counter

-

Cell harvester and filter mats

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Monoamine Transporter Binding Affinity

The following table presents hypothetical binding affinities (Ki values in nM) for structurally related compounds to illustrate the expected data output.

| Compound Class | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| Tropane Analogs[1] | 3.8 - 50 | 1.9 - 100 | >1000 |

| Arylnortropanes[2] | 16 - 150 | 0.06 - 10 | 100 - 500 |

Secondary Target Screening: Ion Channels and Receptors

Based on the presence of the chlorophenyl and cyclic amine moieties, which are found in some ion channel blockers and receptor antagonists, secondary screening against NMDA receptors and voltage-gated sodium channels is recommended.

Experimental Protocol: [³H]MK-801 Binding Assay for NMDA Receptor

This assay assesses the ability of the test compound to modulate the NMDA receptor channel by measuring its effect on the binding of the non-competitive antagonist [³H]MK-801.

Materials:

-

Rat brain cortex membranes

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

[³H]MK-801

-

Glutamate and Glycine (co-agonists)

-

Unlabeled MK-801 (for non-specific binding)

-

Test compound

-

96-well microplates, scintillation fluid, liquid scintillation counter, cell harvester, and filter mats

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold assay buffer.

-

Centrifuge and wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, glutamate, and glycine to activate the receptors.

-

Add [³H]MK-801 and varying concentrations of the test compound.

-

For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at room temperature for an extended period (e.g., 2-4 hours) to allow for slow binding kinetics.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration and wash the filters with ice-cold buffer.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding and determine the IC₅₀ and Ki values as described for the monoamine transporter assays.

-

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol directly measures the functional block of voltage-gated sodium channels by the test compound.

Materials:

-

HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.5, or NaV1.7)

-

Cell culture supplies

-

External recording solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal pipette solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

-

Patch-clamp amplifier, data acquisition system, and analysis software

-

Inverted microscope and micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a glass micropipette to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a high-resistance seal (giga-ohm seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a negative holding potential (e.g., -100 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing varying concentrations of the test compound.

-

Record sodium currents in the presence of the test compound.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each concentration of the test compound.

-

Plot the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation: NMDA Receptor and Sodium Channel Activity

The following table provides hypothetical IC₅₀ values (in µM) for structurally related compounds to illustrate potential data outcomes.

| Compound Class | NMDA Receptor ([³H]MK-801 Binding) IC₅₀ (µM) | Voltage-Gated Sodium Channel (NaV1.7) IC₅₀ (µM) |

| Ketamine Derivatives[3] | 5 - 50 | Not typically reported |

| Phenyl-substituted Amines | >100 | 10 - 100 |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Radioligand Binding Assays.

Caption: Workflow for Patch-Clamp Electrophysiology.

Signaling Pathway Diagram

Caption: Mechanism of Monoamine Transporter Inhibition.

References

- 1. Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists | MDPI [mdpi.com]

Application Notes and Protocols for (1-(4-chlorophenyl)cyclopentyl)methanamine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-chlorophenyl)cyclopentyl)methanamine is a novel compound belonging to the phenylcyclopentylamine class of molecules. While direct research on this specific compound is limited, its structural features strongly suggest it functions as a monoamine reuptake inhibitor. Phenylcyclopentylamine derivatives are known to exhibit psychoactive properties by modulating the levels of key neurotransmitters in the brain.[1] This document provides a detailed overview of the hypothesized mechanism of action, potential applications in neuroscience research, and comprehensive protocols for the characterization of this compound as a modulator of monoamine transporters. The information presented is based on the established pharmacology of structurally related compounds.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, which terminates the signaling process. By blocking these transporters, this compound is expected to increase the synaptic concentration and duration of action of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic neurotransmission.[1][2] Such compounds are of significant interest for their potential therapeutic applications in a variety of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4]

Signaling Pathway

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Experimental Applications

The primary application of this compound in neuroscience research is the characterization of its profile as a monoamine reuptake inhibitor. This involves determining its binding affinity and functional potency at DAT, NET, and SERT. These studies are crucial for understanding its potential psychoactive effects and therapeutic utility.

Quantitative Data Summary

The following table presents a hypothetical summary of the binding affinities (Ki) of this compound for human monoamine transporters. This data would be obtained from in vitro radioligand binding assays.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| This compound | 15 | 25 | 150 |

| Cocaine (Reference) | 250 | 300 | 350 |

| GBR 12909 (Reference) | 10 | 2000 | 3000 |

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT (e.g., from HEK293 cells)

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Non-specific binding inhibitors:

-

DAT: 10 µM GBR 12909

-

NET: 10 µM Desipramine

-

SERT: 10 µM Fluoxetine

-

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Microplate shaker

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of the test compound dilution or vehicle.

-

50 µL of cell membrane preparation.

-

-

Incubate the plates at room temperature for 60-120 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Synaptosomal Uptake Assays

This protocol measures the functional potency of this compound to inhibit the uptake of neurotransmitters into synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRHB)

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

-

This compound stock solution (in DMSO)

-

Uptake inhibitors for control wells (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from the respective brain regions by homogenization and differential centrifugation.

-

Resuspend the synaptosomal pellet in KRHB.

-

Pre-incubate the synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRHB.

-

Measure the radioactivity of the filters by liquid scintillation counting.

-

Determine the IC50 values by non-linear regression analysis of the inhibition curves.

Experimental Workflow

Caption: Workflow for characterizing a novel monoamine reuptake inhibitor.

This compound is a promising candidate for neuroscience research due to its structural similarity to known monoamine reuptake inhibitors. The protocols and information provided in this document offer a comprehensive framework for its initial characterization. Further in vivo studies will be necessary to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 4. CA2636324C - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols: (1-(4-Chlorophenyl)cyclopentyl)methanamine as a Potential Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the characterization of novel compounds, such as (1-(4-Chlorophenyl)cyclopentyl)methanamine, as potential dopamine reuptake inhibitors (DRIs). While specific quantitative data for this compound is not currently available in public literature, this document outlines the standard experimental protocols necessary to determine its affinity, potency, and selectivity for the dopamine transporter (DAT). The provided methodologies for in vitro radioligand binding assays and synaptosomal dopamine uptake assays serve as a foundational framework for researchers to generate critical data for drug development and neuroscience research.

Introduction to Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a crucial membrane protein that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains synaptic homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.[2] This mechanism is the basis for the therapeutic effects of several psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Furthermore, DAT is a primary target for drugs of abuse, such as cocaine.[1]

This compound is a compound of interest for its structural similarities to other known DRIs. Its pharmacological profile, however, remains to be elucidated. The following protocols provide the necessary steps to characterize its activity at the dopamine transporter.

Data Presentation: Framework for Analysis

Effective characterization of a potential DRI requires the determination of its binding affinity (Ki), inhibitory potency (IC50), and selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following tables provide a template for summarizing such quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |

| This compound | TBD | TBD | TBD | TBD | TBD |

| Cocaine (Reference) | Value | Value | Value | Value | Value |

TBD: To be determined through experimentation.

Table 2: Inhibitory Potency (IC50) of this compound in Functional Uptake Assays

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| This compound | TBD | TBD | TBD |

| Cocaine (Reference) | Value | Value | Value |

TBD: To be determined through experimentation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol determines the binding affinity (Ki) of the test compound for the dopamine transporter by measuring its ability to displace a known radioligand.

Materials:

-

HEK293 cells stably expressing human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (or other suitable radioligand)

-

Test compound: this compound

-

Reference compound: Cocaine

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

Scintillation fluid

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM cocaine) for non-specific binding, or 50 µL of the test compound at various concentrations.

-

Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration near its Kd.

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubate at room temperature for 1-2 hours with gentle shaking.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: Synaptosomal Dopamine Uptake Assay

This protocol measures the functional potency (IC50) of the test compound to inhibit dopamine uptake into presynaptic terminals.

Materials:

-

Rodent brain tissue (e.g., striatum)

-

[³H]Dopamine

-

Test compound: this compound

-

Reference compound: Cocaine or GBR 12909

-

Homogenization Buffer: 0.32 M sucrose in 10 mM HEPES, pH 7.4

-

Uptake Buffer: Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

Procedure:

-